N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
Description
N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl-substituted benzamide core linked to a 1,3,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a tert-butylcarbamoyl methylthio group.
Properties
IUPAC Name |
N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3S/c1-16(2,3)22-12(25)9-28-15-24-23-13(27-15)8-21-14(26)10-5-4-6-11(7-10)17(18,19)20/h4-7H,8-9H2,1-3H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKMIMUEBNADJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the sulfanyl group and the tert-butylamino group. The final step involves the coupling of the oxadiazole derivative with 3-(trifluoromethyl)benzoyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide exhibit notable antimicrobial properties. The oxadiazole moiety is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have demonstrated that derivatives of oxadiazoles can effectively combat resistant strains of bacteria, which is crucial in the current landscape of increasing antibiotic resistance .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. The presence of the trifluoromethyl group is believed to enhance the compound's ability to modulate inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
This compound has also been explored in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions it as a potential lead compound for developing novel anticancer therapies .
Pesticidal Activity
The chemical structure of this compound suggests potential use as a pesticide. The sulfur-containing oxadiazole derivatives have shown effectiveness against various pests and pathogens in agricultural settings. Field trials are necessary to assess its efficacy and safety as a biopesticide, particularly in organic farming practices where synthetic pesticides are restricted .
Plant Growth Regulation
There is emerging research on using this compound as a plant growth regulator. Compounds with similar structures have been noted to influence plant growth by modulating hormonal pathways. This application could provide an environmentally friendly alternative to traditional growth regulators used in agriculture .
Polymer Chemistry
In material science, this compound can be utilized in the development of advanced polymers. Its unique chemical properties allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research into its application in creating high-performance materials for aerospace and automotive industries is ongoing .
Coatings and Adhesives
The compound's chemical stability and resistance to environmental factors make it suitable for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and durability against harsh conditions, which is particularly beneficial in construction and manufacturing sectors .
Mechanism of Action
The mechanism of action of N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the trifluoromethyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several benzamide-based agrochemicals listed in the Pesticide Chemicals Glossary (2001). Below is a detailed comparison:
Table 1: Comparative Analysis of Benzamide Derivatives
Key Observations :
Trifluoromethyl Group: The target compound and flutolanil both feature a trifluoromethyl group, which is known to enhance lipophilicity and resistance to enzymatic degradation in agrochemicals . However, flutolanil’s substituents (isopropoxy phenyl) target fungal ergosterol biosynthesis, whereas the target compound’s oxadiazole-thioether moiety may interact with different enzymatic pathways.
Oxadiazole vs. Pyridine/Cyclopropane: The 1,3,4-oxadiazole ring in the target compound differs from inabenfide’s pyridine or cyprofuram’s cyclopropane.
Thioether Linkage : The tert-butylcarbamoyl methylthio group in the target compound is unique among the analogs. Thioether groups can act as hydrogen bond acceptors or participate in redox reactions, possibly influencing target binding or degradation kinetics.
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound are lacking, inferences can be drawn from analogs:
- LogP: The trifluoromethyl group and oxadiazole ring likely increase hydrophobicity (estimated LogP >3), comparable to flutolanil (LogP = 3.8).
- Metabolic Stability : The tert-butylcarbamoyl group may reduce oxidative metabolism compared to smaller alkyl groups (e.g., isopropoxy in flutolanil), extending half-life in biological systems.
Research Implications and Limitations
The absence of direct biological data for the target compound highlights the need for empirical studies. Tools like UCSF Chimera could model its interaction with fungal cytochrome P450 enzymes (a target of flutolanil) or plant hormone receptors (as inabenfide). Comparative molecular dynamics simulations might reveal binding affinity differences due to the oxadiazole-thioether group.
Biological Activity
N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H24N4O2S
- Molecular Weight : 348.46 g/mol
The structure features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
Biological Activity Overview
-
Antimicrobial Activity
- Several studies have evaluated the compound's effectiveness against various pathogens. For instance, derivatives of similar structures have shown moderate inhibition against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 62.5 µM to 250 µM, indicating potential as an antimicrobial agent .
-
Enzyme Inhibition
- The compound has been tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a study, related compounds exhibited IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition, suggesting that modifications in the structure can lead to enhanced inhibitory effects .
- Cytotoxicity and Safety
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of related oxadiazole derivatives found that modifications at the oxadiazole ring significantly influenced activity against Mycobacterium species. The most potent derivative exhibited an MIC of 125 µM against M. tuberculosis, highlighting the importance of structural variations in enhancing efficacy .
Study 2: Enzyme Inhibition Profile
In another research effort, compounds similar to this compound were screened for their ability to inhibit cholinesterases. The results indicated that certain structural modifications led to compounds with IC50 values lower than those of standard drugs like rivastigmine, suggesting potential applications in treating neurodegenerative diseases .
Data Table: Biological Activities Comparison
| Compound Name | MIC (µM) | AChE IC50 (µM) | BuChE IC50 (µM) | Cytotoxicity (HepG2) |
|---|---|---|---|---|
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | 62.5 | 27.04 | 58.01 | Non-cytotoxic |
| N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | 250 | 106.75 | 277.48 | Non-cytotoxic |
| N-[5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | TBD | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[(5-{[(tert-butylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide, and how are yields optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving:
- Formation of the oxadiazole core through cyclization of thiosemicarbazides or via dehydrative coupling of carboxylic acid derivatives (e.g., using POCl₃ or carbodiimides) .
- Introduction of the tert-butylcarbamoyl methyl sulfanyl group via nucleophilic substitution or thiol-ene coupling under basic conditions (e.g., K₂CO₃ in DMF) .
- Final benzamide coupling using HATU or EDCI as coupling agents .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Analytical Techniques :
- NMR (¹H/¹³C) : Confirms functional groups (e.g., trifluoromethyl at ~110 ppm in ¹³C NMR) and regiochemistry of the oxadiazole ring .
- HPLC : Assesses purity (>95% via reverse-phase C18 columns) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in vitro?
- Solubility : Likely low in aqueous buffers due to the trifluoromethyl and aromatic groups; DMSO or DMF is recommended for stock solutions .
- Stability : Sensitive to prolonged light exposure and hydrolysis under acidic/basic conditions. Storage at -20°C in inert atmospheres is advised .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?
- Approach :
- Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) to clarify potency .
- Target Profiling : Employ computational docking (e.g., AutoDock Vina) and molecular dynamics to predict interactions with enzymes like urease or kinases .
- Pathway Analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of the oxadiazole and trifluoromethyl groups?
- SAR Tactics :
- Analog Synthesis : Replace the trifluoromethyl group with -CF₂H or -Cl to assess electronic effects .
- Oxadiazole Modifications : Compare 1,3,4-oxadiazole vs. 1,2,4-triazole derivatives to evaluate ring-specific bioactivity .
- Pharmacophore Mapping : Use UCSF Chimera to visualize electrostatic/hydrophobic contributions .
Q. How can researchers address low bioavailability or off-target effects during preclinical development?
- Solutions :
- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve tissue penetration .
- Selectivity Screening : Profile against CYP450 isoforms and hERG channels to mitigate toxicity risks .
Q. What computational tools are recommended for predicting metabolic pathways and degradation products?
- Tools :
- SWISSADME : Predicts Phase I/II metabolism sites (e.g., oxidation of tert-butyl groups) .
- Meteor Nexus : Simulates degradation under physiological conditions (pH, temperature) .
- Density Functional Theory (DFT) : Models reaction pathways for sulfanyl group oxidation .
Contradiction Management
Q. How should discrepancies in synthetic protocols (e.g., solvent selection, catalysts) be addressed?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
